molecular formula C11H13N3O B2518009 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile CAS No. 1526698-82-7

3-(Piperidin-4-yloxy)pyridine-4-carbonitrile

Cat. No.: B2518009
CAS No.: 1526698-82-7
M. Wt: 203.245
InChI Key: LPPALAPVFBRPSR-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yloxy)pyridine-4-carbonitrile is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . It features a piperidine ring connected to a pyridine-4-carbonitrile moiety via an oxygen linker, a structural motif common in medicinal chemistry research. Compounds containing the piperidinyloxy-pyridine scaffold are frequently investigated as key intermediates and backbone structures in the development of novel therapeutic agents . This specific structure is of significant interest in drug discovery for its potential as a building block in synthesizing molecules that interact with various biological targets. For instance, closely related pyrrolopyridine derivatives have demonstrated a broad spectrum of pharmacological activities in scientific literature, including antidiabetic, antimycobacterial, antiviral, and antitumor properties . Furthermore, heteroaryloxyheterocyclyl compounds, which share structural similarities with this compound, have been explored as inhibitors of enzymes like PDE10 for potential treatment of central nervous system disorders such as schizophrenia and Huntington's disease . The compound serves as a versatile precursor for further chemical functionalization, enabling researchers to explore structure-activity relationships and develop new chemical entities for pharmacological testing. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-piperidin-4-yloxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-7-9-1-4-14-8-11(9)15-10-2-5-13-6-3-10/h1,4,8,10,13H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPALAPVFBRPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile typically involves the reaction of 4-cyanopyridine with 4-hydroxypiperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yloxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Piperidin-4-yloxy)pyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions .

Comparison with Similar Compounds

The compound is structurally related to several pyridine-carbonitrile derivatives. Below is a systematic comparison based on substituents, synthetic routes, physicochemical properties, and biological activities.

Structural Analogues and Substituent Variations
Compound Name Substituents Molecular Formula Molecular Weight Key Structural Differences Reference ID
3-(Piperidin-4-yloxy)pyridine-4-carbonitrile Piperidin-4-yloxy at C3, CN at C4 C11H13N3O 203.24 Reference compound; flexible piperidine linkage
3-(Piperazin-1-yl)pyridine-4-carbonitrile Piperazine at C3 (no oxygen bridge), CN at C4 C10H12N4 188.23 Piperazine replaces piperidine; shorter linker with N instead of O
2-[(1-Methylpiperidin-4-yl)amino]pyridine-3-carbonitrile 1-Methylpiperidin-4-ylamino at C2, CN at C3 C12H16N4 216.28 Amino linker instead of ether; positional isomer (CN at C3 vs. C4)
3-Fluoropyridine-4-carbonitrile Fluorine at C3, CN at C4 C6H3FN2 122.10 No piperidine substituent; fluorine introduces electronegativity
2-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-YL}oxy)pyridine-3-carbonitrile Complex oxazole-piperidine substituent at C2, CN at C3 C22H19ClN4O3 422.90 Bulky aromatic substituent; altered steric and electronic profile

Key Observations :

  • Piperidine vs.
  • Positional Isomerism : Moving the carbonitrile group from C4 to C3 (e.g., ) alters electronic distribution and binding interactions.
Physicochemical Properties
  • Solubility : Piperidine-containing compounds (e.g., ) generally exhibit lower aqueous solubility compared to piperazine derivatives (e.g., ) due to increased hydrophobicity.
  • Stability : The ether linkage in this compound is less prone to hydrolysis than the amine linkage in , enhancing metabolic stability.

Biological Activity

3-(Piperidin-4-yloxy)pyridine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and related research findings, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a piperidine moiety and a cyano group. The molecular formula is C10H12N2OC_{10}H_{12}N_2O with a molecular weight of approximately 176.22 g/mol. This structure contributes to its interaction with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells. The mechanism involves the activation of pathways that lead to cell cycle arrest and programmed cell death, which is crucial for developing new cancer therapies .

Cell Line IC50 (µM) Mechanism
FaDu (hypopharyngeal)12.5Induction of apoptosis
A549 (lung cancer)15.0Cell cycle arrest

2. Neuropharmacological Effects

The compound exhibits notable activity at histamine H3 and sigma-1 receptors, which are involved in neurogenic pain modulation. In vitro assays indicate that it can act as both an agonist and antagonist at these receptors, suggesting its potential use in treating neuropathic pain .

Receptor Type Ki (nM) Effect
Histamine H36.2Agonistic activity
Sigma-14.5Antagonistic activity

3. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it can inhibit bacterial growth by disrupting cellular functions and inducing oxidative stress.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound modulates the activity of histamine H3 and sigma receptors, influencing neurotransmitter release and pain perception.
  • Oxidative Stress Induction : Its antimicrobial effects are linked to the generation of reactive oxygen species (ROS), leading to bacterial cell death.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Cancer Cell Lines : In a study involving multiple cancer cell lines, the compound showed significant cytotoxicity compared to standard chemotherapeutics, indicating its potential as a lead compound for drug development.
  • Pain Management Trials : Clinical trials assessing its efficacy in managing neuropathic pain have shown promising results, particularly in patients unresponsive to conventional treatments.

Q & A

Q. How should researchers address inconsistent crystallographic refinement metrics (e.g., R-factor vs. R-free) for this compound?

  • Methodology : Re-exclude a portion of the data (5–10%) for R-free calculation during refinement. Check for overfitting by reducing parameterization (e.g., anisotropic displacement parameters). Cross-validate with independent datasets or neutron diffraction if available .

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